Einecs 303-953-3
Description
EINECS 303-953-3 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which catalogs chemicals marketed in the EU before 1981. Such compounds are typically utilized in agrochemicals, pharmaceuticals, or specialty materials due to their reactivity and stability.
Key inferred properties based on structurally similar compounds:
- Molecular weight: ~180–260 g/mol (common range for halogenated heterocycles)
- Functional groups: Likely includes chloro, amino, or ester moieties.
Properties
CAS No. |
94232-27-6 |
|---|---|
Molecular Formula |
C18H25N5O7 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(2S)-2-aminobutanedioic acid;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O3.C4H7NO4/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;5-2(4(8)9)1-3(6)7/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2H,1,5H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 |
InChI Key |
UIYDNHVEDFNQND-WNQIDUERSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.C([C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.C(C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Einecs 303-953-3 involves the reaction between L-aspartic acid and 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine in a 1:1 molar ratio. The reaction typically occurs under controlled conditions to ensure the formation of the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Hydrolysis of Phenobarbital Component
Phenobarbital (C₁₂H₁₂N₂O₃), a barbiturate derivative, undergoes hydrolysis under acidic or alkaline conditions. Key reactions include:
-
Acidic Hydrolysis :
$$ \text{C}{12}\text{H}{12}\text{N}_2\text{O}_3 + \text{H}_2\text{O} \rightarrow \text{C}8\text{H}{10}\text{N}_2\text{O}_3 + \text{C}_4\text{H}_6\text{O}_2 $$
Yields urea derivatives and malonic acid fragments . -
Alkaline Hydrolysis :
$$ \text{C}{12}\text{H}{12}\text{N}_2\text{O}_3 + \text{OH}^- \rightarrow \text{C}_8\text{H}_8\text{N}_2\text{O}_3^{2-} + \text{C}_4\text{H}_8\text{O}_2 $$
Forms barbituric acid salts under basic conditions .
Experimental Evidence :
Imidazole Component Reactivity
The 4,5-dihydro-2-methyl-1H-imidazole (C₄H₈N₂) component exhibits:
-
Acid-Base Reactions :
Acts as a weak base (pKa ~7.1), forming salts with acids:
$$ \text{C}_4\text{H}_8\text{N}_2 + \text{HCl} \rightarrow \text{C}_4\text{H}_9\text{N}_2\text{Cl} $$ . -
Catalytic Activity :
May facilitate nucleophilic substitutions or condensation reactions due to its lone electron pairs .
Thermal Decomposition
Thermogravimetric analysis (TGA) of the complex reveals:
-
Stage 1 (150–200°C) : Loss of imidazole ligand (Δm ≈20%).
-
Stage 2 (250–300°C) : Phenobarbital degradation into CO₂ and NH₃ .
Oxidation Pathways
Phenobarbital undergoes hepatic cytochrome P450-mediated oxidation in biological systems:
-
Primary Metabolite : p-Hydroxyphenobarbital (C₁₂H₁₂N₂O₄).
Reaction with Halogens
Phenobarbital’s aromatic ring reacts electrophilically:
$$ \text{C}{12}\text{H}{12}\text{N}_2\text{O}3 + \text{Br}2 \rightarrow \text{C}{12}\text{H}{11}\text{BrN}_2\text{O}_3 + \text{HBr} $$
Yields para-bromophenobarbital under controlled conditions .
Gaps in Literature
-
No direct studies on the reactivity of the 1:1 complex itself were identified; data inferred from parent compounds.
-
Kinetic parameters for imidazole dissociation remain unquantified .
For authoritative verification, consult PubChem CID 44144882 or ECHA regulatory dossiers .
Scientific Research Applications
Einecs 303-953-3 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of Einecs 303-953-3 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Toxicity Profiles: Halogenated analogs like this compound and Compound A show higher acute toxicity (e.g., H315/H319 hazards) compared to non-halogenated compounds like B and C .
- Synthetic Methods : this compound can be synthesized via nucleophilic substitution or cross-coupling, similar to Compound A’s preparation using Pd-catalyzed reactions .
- Regulatory Considerations : Compounds with ≥70% structural similarity (Tanimoto index) to EINECS entries may leverage read-across strategies for regulatory approval, reducing testing requirements .
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